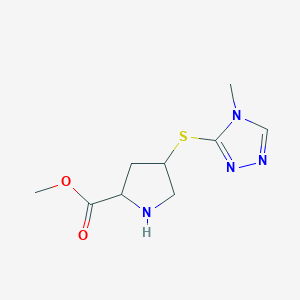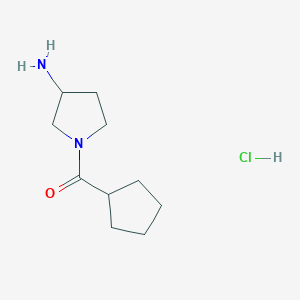
2-Fluoro-3-(oxan-4-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Fluoro-3-(oxan-4-yl)propanoic acid” is a research chemical with the CAS number 1515583-69-3 . It has a molecular weight of 176.19 and a molecular formula of C8H13FO3 .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-3-(oxan-4-yl)propanoic acid” can be represented by the canonical SMILES string: C1COCCC1CC(C(=O)O)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Fluoro-3-(oxan-4-yl)propanoic acid” include a molecular weight of 176.19, a molecular formula of C8H13FO3, and a complexity of 154 . It has a rotatable bond count of 3, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 . The topological polar surface area is 46.5Ų .Wissenschaftliche Forschungsanwendungen
Radiopharmaceutical Development
[4-18F] 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-l-yl)-2-propanol, a derivative of 2-Fluoro-3-(oxan-4-yl)propanoic acid, was synthesized for radiopharmaceutical applications. It was used in positron emission tomography (PET) studies on rabbits to measure the pharmacokinetics of fluconazole, indicating potential applications in medical imaging and diagnostics (Livni et al., 1992).
Antimicrobial Drug Development
Compounds structurally similar to 2-Fluoro-3-(oxan-4-yl)propanoic acid, such as 3-Quinolin-4-one propanoic acids, are being explored for their potential as antimicrobial drugs. These compounds share molecular similarity with fluoroquinolone antibiotics, highlighting their prospective application in combating microbial resistance (Zubkov et al., 2016).
Chiral Synthesis and Analysis
The chiral properties of compounds related to 2-Fluoro-3-(oxan-4-yl)propanoic acid have been studied for their potential in synthetic chemistry. This includes the use of such compounds as chiral derivatizing agents and in the synthesis of enantiomerically pure compounds, which are significant in the development of new pharmaceuticals and materials (Hamman, 1993).
Cancer Research
Derivatives of 2-Fluoro-3-(oxan-4-yl)propanoic acid have been investigated for their potential in cancer treatment. For instance, studies on 5-Fluoro-2'-deoxyuridine derivatives demonstrated their resistance to degradation by various enzymes and their effectiveness in prolonging the life span of mice implanted with leukemia, indicating their potential in oncology (Farquhar et al., 1983).
Eigenschaften
IUPAC Name |
2-fluoro-3-(oxan-4-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13FO3/c9-7(8(10)11)5-6-1-3-12-4-2-6/h6-7H,1-5H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYFPVFTMRZIAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylpropan-1-amine hydrochloride](/img/structure/B1471562.png)







